molecular formula C17H16N2O3S2 B2702903 Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate CAS No. 681156-38-7

Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

Cat. No. B2702903
M. Wt: 360.45
InChI Key: NLYHIMGLMPIPTO-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups, including an ester (ethoxycarbonyl), an amide (benzamido), a thiocyanate, and a thiophene ring .


Molecular Structure Analysis

The exact molecular structure would depend on the positions of the functional groups on the thiophene ring. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The other functional groups are likely attached to the carbon atoms of this ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction. The amide group could participate in hydrolysis or reduction reactions. The thiocyanate group could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups it contains, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives have been synthesized through various methods, including bromination, reaction with thiourea or substituted thioureas, and treatment with amines or alkylethanolamines. These processes led to the production of tertiary amines, 2-hydroxyethylamines, and corresponding 2-chloroethylamines, showcasing the chemical versatility of thiophene derivatives (Chapman et al., 1971).

  • Tautomeric Structures and Dyes : A study focused on ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, which was used to synthesize novel bis-heterocyclic monoazo dyes. These dyes were characterized by their solvatochromic behavior and tautomeric structures, indicating potential applications in dye chemistry and materials science (Karcı & Karcı, 2012).

Biological Activities

  • Antimicrobial Properties : Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized, exhibiting significant antibacterial and antifungal activities against a variety of pathogenic strains. This suggests their potential use as antimicrobial agents (Altundas et al., 2010).

  • Antiproliferative Effects : A study on thieno[2,3-d]pyrimidines derived from ethyl 2-amino-5-ethylthiophene-3-carboxylate revealed that some compounds possess excellent inhibitory activities against certain plant growths, suggesting potential applications in agriculture and bioactive material development (Wang et al., 2010).

Chemical Properties and Applications

  • Complex Formation and Chemical Stability : The physicochemical properties, such as acid-base behavior, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, were examined. Complexes with Cu(II), Co(II), and Ni(II) were prepared, highlighting their potential in developing new materials and chemical processes (Chekanova et al., 2014).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

ethyl 3-methyl-5-[(3-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYHIMGLMPIPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-(3-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

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